N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is a chemical compound known for its role as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methoxypropoxy group and a methyl group, linked to a rabeprazole sulfide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate, which is achieved through the alkylation of 3-methyl-2-pyridinemethanol with 3-methoxypropyl bromide under basic conditions.
Coupling Reaction: The pyridine intermediate is then coupled with rabeprazole sulfide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and reduced reaction times.
Automated Purification: Industrial production often employs automated purification systems, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide, which is a key step in the synthesis of rabeprazole.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.
Substitution: The methoxypropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often in the presence of a catalyst like vanadium haloperoxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: The major product is the sulfoxide derivative.
Reduction: The major product is the original sulfide compound.
Substitution: Various alkoxy-substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of rabeprazole and other related compounds.
Biology: Studies on its biological activity help in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of acid-related disorders.
Industry: It is used in the pharmaceutical industry for the large-scale production of rabeprazole.
Mecanismo De Acción
The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide involves its conversion to rabeprazole, which inhibits the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump enzyme, and the pathways involved are related to the regulation of gastric acid secretion.
Comparación Con Compuestos Similares
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is unique due to its specific structure and role as an intermediate in rabeprazole synthesis. Similar compounds include:
Omeprazole Sulfide: Another intermediate used in the synthesis of omeprazole, a different proton pump inhibitor.
Lansoprazole Sulfide: Used in the synthesis of lansoprazole, another proton pump inhibitor with a similar mechanism of action.
Esomeprazole Sulfide: An intermediate in the synthesis of esomeprazole, the S-enantiomer of omeprazole.
These compounds share similar chemical properties and mechanisms of action but differ in their specific structures and pharmacokinetic profiles.
Actividad Biológica
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide, a derivative of rabeprazole, is a compound of significant interest due to its biological activity as a proton pump inhibitor (PPI). This article explores its synthesis, pharmacological properties, and biological mechanisms, supported by relevant data and case studies.
- Molecular Formula : C29H36N4O4S
- Molecular Weight : 520.74 g/mol
- CAS Number : 1114543-47-3
Rabeprazole and its derivatives function primarily by inhibiting the gastric H+/K+ ATPase enzyme located in the parietal cells of the stomach lining. This inhibition effectively reduces gastric acid secretion, making it useful in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The specific structure of this compound enhances its potency and selectivity compared to other PPIs.
Antisecretory Effects
Research indicates that rabeprazole sulfide exhibits strong antisecretory effects. In comparative studies, it has been shown to significantly reduce gastric acid secretion in animal models. For instance, a study demonstrated that administration of rabeprazole resulted in a 90% reduction in acid output within 24 hours post-administration .
Pharmacokinetics
Pharmacokinetic studies reveal that rabeprazole sulfide has favorable absorption characteristics. It reaches peak plasma concentrations within 1 to 2 hours after oral administration. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, with a half-life ranging from 1 to 2 hours, allowing for effective dosing schedules .
Case Studies
-
Clinical Efficacy in GERD :
A clinical trial involving patients with GERD showed that treatment with rabeprazole sulfide led to significant symptom relief and healing of esophagitis compared to a placebo group. The trial reported an overall healing rate of 85% after eight weeks of treatment . -
Safety Profile :
In long-term studies assessing safety, rabeprazole sulfide was well-tolerated with minimal adverse effects reported. Common side effects included headache and gastrointestinal disturbances, but these were generally mild and transient .
Comparative Efficacy
A comparative analysis of various PPIs highlighted the superior efficacy of rabeprazole sulfide in terms of acid suppression:
Compound | % Acid Suppression | Onset Time (hours) | Duration (hours) |
---|---|---|---|
Rabeprazole Sulfide | 90% | 1 | 24 |
Omeprazole | 80% | 2 | 24 |
Esomeprazole | 85% | 1 | 24 |
Propiedades
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S/c1-21-24(30-13-11-27(21)36-17-7-15-34-3)19-33-26-10-6-5-9-23(26)32-29(33)38-20-25-22(2)28(12-14-31-25)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGRACUPORTPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648984 |
Source
|
Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114543-47-3 |
Source
|
Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.